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SHR-1819: A Preclinical Technical Guide for Asthma Treatment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for SHR-1819, a novel humanized monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4R α), for the treatment of asthma. The information presented is based on published preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, efficacy, and experimental basis of SHR-1819's therapeutic potential in type 2 inflammatory diseases such as asthma.

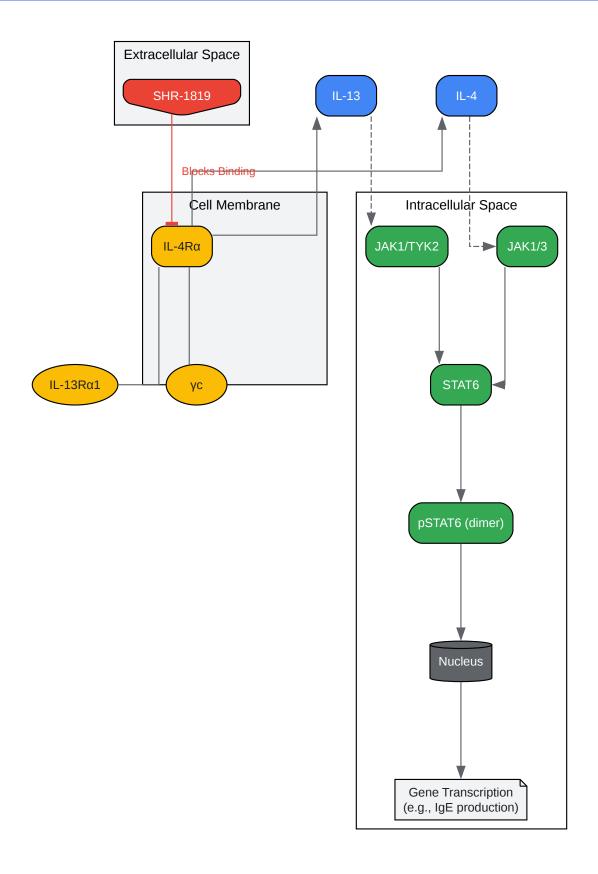
Core Mechanism of Action

SHR-1819 exerts its therapeutic effect by specifically binding to IL-4R α , a shared receptor component for both interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These two cytokines are central drivers of type 2 inflammation, which underlies the pathophysiology of allergic asthma. By blocking IL-4R α , SHR-1819 effectively inhibits the signaling pathways of both IL-4 and IL-13, thereby mitigating the downstream inflammatory processes that contribute to asthma pathogenesis.[1][2] This includes the activation of the JAK-STAT pathway, which is crucial for B-cell differentiation and subsequent IgE production.[1]

Signaling Pathway

The binding of IL-4 and IL-13 to their respective receptor complexes on the cell surface initiates a signaling cascade that is central to the allergic inflammatory response. SHR-1819 intervenes at the initial stage of this pathway.





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Caption: Mechanism of action of SHR-1819 in blocking IL-4 and IL-13 signaling.



Quantitative Preclinical Data

The preclinical efficacy of SHR-1819 has been demonstrated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below.

In Vitro Efficacy

Assay Type	Cell Line	Stimulant	IC50 of SHR- 1819 (ng/mL)	Reference
Cell Proliferation	TF-1	hIL-4	6.05	[1]
Cell Proliferation	TF-1	hIL-13	16.59	[1]
STAT6 Activation	HEK-Blue™ IL- 4/IL-13	hIL-4	6.76	[1]
STAT6 Activation	HEK-Blue™ IL- 4/IL-13	hIL-13	3.78	[1]

In Vivo Efficacy in a Murine Asthma Model



Parameter	Model	Treatment Groups	Outcome	Reference
Airway Hyperresponsive ness	OVA-induced asthma in hIL- 4/hIL-4Rα transgenic mice	Vehicle, SHR- 1819 (12.5 mg/kg), SHR- 1819 (25 mg/kg)	Significant reduction in Penh AUC with both SHR-1819 doses compared to the model group.	[1][3]
Serum IgE Levels	OVA-induced asthma in hIL- 4/hIL-4Rα transgenic mice	Vehicle, SHR- 1819 (12.5 mg/kg), SHR- 1819 (25 mg/kg)	Significant reduction in serum IgE levels in SHR-1819 treated mice compared to the model group (P < 0.001).	[2]
Inflammatory Cell Infiltration (BALF)	OVA-induced asthma in hIL- 4/hIL-4Rα transgenic mice	Vehicle, SHR- 1819 (12.5 mg/kg), SHR- 1819 (25 mg/kg)	Significant reduction in total inflammatory cells, eosinophils, macrophages, neutrophils, and lymphocytes in BALF of SHR- 1819 treated mice.	[3]

Pharmacokinetics



Parameter	Model	Administration	Value	Reference
Elimination half- life (t1/2)	hIL-4/hIL-4Rα transgenic mice	Subcutaneous (50 mg/kg)	67.5 hours	[1][2]
Absolute Bioavailability	hIL-4/hIL-4Rα transgenic mice	Subcutaneous	84.7%	[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication.

In Vitro Assays

- 1. TF-1 Cell Proliferation Assay[1]
- Objective: To determine the inhibitory effect of SHR-1819 on IL-4 and IL-13 induced cell proliferation.
- Cell Line: Human erythroleukemic cell line TF-1.
- · Methodology:
 - TF-1 cells are cultured in appropriate media.
 - Cells are stimulated with either recombinant human IL-4 (hIL-4) or human IL-13 (hIL-13) in the presence of varying concentrations of SHR-1819.
 - Cell proliferation is assessed after a defined incubation period using a standard method such as the MTT assay.
 - The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
- 2. STAT6 Activation Assay[1]
- Objective: To measure the inhibition of IL-4/IL-13 induced STAT6 signaling by SHR-1819.



- Cell Line: HEK-Blue™ IL-4/IL-13 cells, which stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.
- Methodology:
 - HEK-Blue[™] cells are treated with either hIL-4 or hIL-13 in the presence of different concentrations of SHR-1819.
 - Activation of the STAT6 pathway leads to the secretion of SEAP into the cell culture supernatant.
 - The level of SEAP is quantified using a colorimetric substrate.
 - The IC50 value is determined from the resulting dose-inhibition curve.

In Vivo Asthma Model

OVA-Induced Allergic Asthma in hIL-4/hIL-4Rα Transgenic Mice[1][3]

- Objective: To evaluate the in vivo efficacy of SHR-1819 in a relevant animal model of allergic asthma.
- Animal Model: hIL-4/hIL-4Rα transgenic mice.
- Experimental Workflow:



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Caption: Experimental workflow for the OVA-induced murine asthma model.

Key Procedures:



- Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA)
 emulsified in aluminum hydroxide (Alum) on days 0 and 7.
- Challenge: From day 14 to day 29, mice are challenged with intranasal administration of OVA to induce an allergic airway response.
- Treatment: SHR-1819 or a vehicle control is administered subcutaneously (s.c.) every three days, starting from day 15.
- Airway Hyperresponsiveness (AHR) Measurement: On day 31, AHR is assessed by measuring the change in enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.
- Sample Collection and Analysis: On day 34, blood is collected for serum IgE measurement by ELISA. Bronchoalveolar lavage fluid (BALF) is collected to analyze the infiltration of inflammatory cells (eosinophils, macrophages, neutrophils, and lymphocytes) by cell counting and differential analysis.

Conclusion

The preclinical data for SHR-1819 provide a strong rationale for its development as a therapeutic agent for asthma. Its ability to potently and specifically block the shared IL-4R α receptor for both IL-4 and IL-13 translates to significant efficacy in vitro and in a relevant in vivo model of allergic asthma. The detailed experimental protocols outlined in this guide offer a transparent view of the scientific basis for these findings. Further clinical investigation is currently underway to evaluate the safety and efficacy of SHR-1819 in human subjects.[1]

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